molecular formula C11H18N2O2 B2884332 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2168248-03-9

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol

Cat. No.: B2884332
CAS No.: 2168248-03-9
M. Wt: 210.277
InChI Key: DQIMRRLFHGDZHK-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked via a methylene bridge to a tetrahydropyran (oxane) ring with a hydroxyl group at the 4-position. This structure combines the rigidity of the pyrazole moiety with the conformational flexibility of the oxane ring, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science. Its synthesis typically involves nucleophilic substitution or click chemistry approaches, though specific synthetic routes are context-dependent .

The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups on the pyrazole and the hydrogen-bonding capability of the hydroxyl group.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-7-10(2)13(12-9)8-11(14)3-5-15-6-4-11/h7,14H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIMRRLFHGDZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3,5-Dimethyl-1H-pyrazole

4-Hydroxytetrahydropyran

1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol

2.1 Structural and Electronic Comparisons
Property This compound 3,5-Dimethyl-1H-pyrazole 4-Hydroxytetrahydropyran 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
Molecular Formula C₁₀H₁₆N₂O₂ C₅H₈N₂ C₅H₁₀O₂ C₁₀H₁₇N₃O
Ring System Pyrazole + oxane Pyrazole Oxane Pyrazole + piperidine
Hydrogen Bonding Sites 1 (-OH) 1 (-NH) 1 (-OH) 2 (-OH, -NH)
LogP (Predicted) 1.2 0.8 -0.3 0.9
Melting Point (°C) 145–148 (decomp.) 128–130 90–92 162–165

Key Observations :

  • The oxane ring in the target compound introduces greater conformational flexibility compared to the rigid pyrazole-only analog (3,5-dimethyl-1H-pyrazole), enhancing solubility in polar solvents.
  • The hydroxyl group in both the target compound and 4-hydroxytetrahydropyran facilitates hydrogen bonding, critical for crystal packing and solubility.
2.2 Crystallographic Insights

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal distinct packing motifs:

  • This compound forms a hydrogen-bonded network via O-H···N interactions (2.85 Å), stabilizing its crystal lattice .
  • In contrast, 3,5-dimethyl-1H-pyrazole exhibits N-H···N hydrogen bonds (2.78 Å), typical of pyrazole derivatives.
  • The piperidine analog shows bifurcated hydrogen bonds involving both -OH and -NH groups, leading to a denser lattice (density = 1.32 g/cm³ vs. 1.25 g/cm³ for the oxane analog).

Biological Activity

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol, with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

The compound features a pyrazole ring connected to a tetrahydropyran moiety, which contributes to its unique chemical behavior. The IUPAC name is 4-[(3,5-dimethylpyrazol-1-yl)methyl]tetrahydro-2H-pyran-4-ol, and its InChI key is DQIMRRLFHGDZHK-UHFFFAOYSA-N .

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.28 g/mol
CAS Number2168248-03-9
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity. Specifically, compounds with similar structures have shown potential in inhibiting certain kinases and other enzymes involved in disease pathways.

Anticancer Properties

A study highlighted the compound's efficacy in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in specific cancer cells by activating caspase pathways. This suggests a potential role as a chemotherapeutic agent .

Anti-inflammatory Effects

Research has also indicated that this compound exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity was particularly noted in models of rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 25 µM.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
    • Findings : Treatment with the compound resulted in a 50% reduction in TNF-alpha production at a concentration of 10 µM.
    • : Suggests potential therapeutic applications for chronic inflammatory conditions .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate oxan derivatives under controlled conditions. The synthetic route can be optimized for yield and purity using various reaction conditions such as temperature and solvent choice .

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